パラトルモン(PTH)-アルギニン塩酸塩

概要

説明

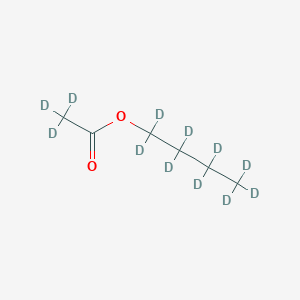

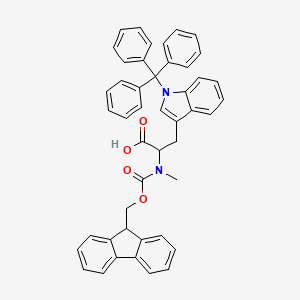

PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .

Molecular Structure Analysis

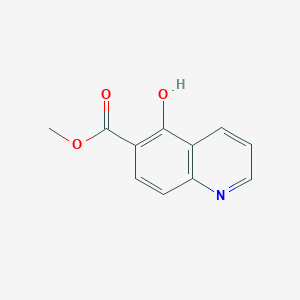

The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom . The InChI string representation of the molecule isCl.NC(=N)NCCC[C@@H]1NC(=S)N(C1=O)c2ccccc2 . Physical and Chemical Properties Analysis

PTH-arginine hydrochloride is a solid substance with a molecular weight of 327.83 g/mol . It has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 .科学的研究の応用

骨粗鬆症治療

パラトルモン(PTH)-アルギニン塩酸塩は、骨粗鬆症の治療において重要な役割を果たします。 アナボリック薬として、イオン化カルシウムとリンを調節し、血中の活性型ビタミンD代謝物のレベルを維持するのに不可欠です . PEG化やアミノ末端修飾などの修飾が開発され、PTHの治療効果が向上し、骨粗鬆症治療に効果的になりました .

骨リモデリングと修復

骨リモデリングにおいて、パラトルモン(PTH)-アルギニン塩酸塩は骨芽細胞シグナル伝達に不可欠であり、骨形成と修復に重要です。 骨芽細胞前駆体の吸引と骨吸収に不可欠なケモタキシン因子と受容体活性化因子の発現に影響を与えます . これにより、強化された骨リモデリングを必要とする状態の管理に役立つツールとなります。

副甲状腺機能低下症の管理

パラトルモン(PTH)-アルギニン塩酸塩は、副甲状腺機能低下症の管理に使用されます。 従来の治療では達成できない、正常なPTHの生理機能を回復させます。 PTH補充療法の有効性と安全性が臨床試験で実証されており、この状態の管理において著しい改善が見られています .

バイオ医薬品処理

バイオ医薬品処理において、パラトルモン(PTH)-アルギニン塩酸塩は、高濃度抗体溶液の粘度を低下させるために使用されます。 また、タンパク質の再フォールディングやタンパク質凝集の阻害にも使用されており、バイオ医薬品の安定性に不可欠です .

診断アプリケーション

パラトルモン(PTH)-アルギニン塩酸塩を含むPTH測定は、原発性および続発性副甲状腺機能亢進症などの状態に対する貴重な診断ツールです。 全身のミネラルおよび骨の障害を持つ患者の管理戦略を導くためのバイオマーカーとして役立ちます .

癌治療

パラトルモン(PTH)-アルギニン塩酸塩は、癌治療において潜在的な用途があります。 たとえば、循環中のアルギニンを枯渇させる戦略に関与しており、これは新しい標的癌療法として評価されています .

Safety and Hazards

作用機序

Target of Action

PTH-arginine hydrochloride, also known as Parathyroid Hormone (PTH), primarily targets the bone and kidneys . In the bone, it influences osteoblast cells . In the kidneys, it affects renal tubular cells .

Mode of Action

The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule . These receptors are essential for normal bone metabolism .

Biochemical Pathways

PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . This process forms a homeostatic loop that maintains a constant level of blood calcium in the face of varying dietary and skeletal demands .

Pharmacokinetics

It is known that the bioavailability of a single oral dose of l-arginine is around 20%

Result of Action

The primary result of PTH action is the elevation of plasma ionized calcium concentration . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . On a more chronic basis, PTH also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of PTH-arginine hydrochloride can be influenced by various environmental factors. For instance, the presence of other hormones, such as calcitriol, can affect the secretion and action of PTH . Additionally, the physiological environment, such as the levels of calcium and phosphate in the body, can also impact the efficacy and stability of PTH .

生化学分析

Biochemical Properties

PTH-arginine hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of bone remodeling and calcium homeostasis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the parathyroid hormone receptor type 1 (PTHR1), a G protein-coupled receptor. Upon binding to PTHR1, PTH-arginine hydrochloride activates downstream signaling pathways that influence bone formation and resorption . Additionally, it interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule .

Cellular Effects

PTH-arginine hydrochloride exerts various effects on different cell types and cellular processes. In osteoblasts, it promotes bone formation by stimulating the proliferation and differentiation of these cells . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, PTH-arginine hydrochloride affects the expression of genes involved in bone remodeling and calcium homeostasis .

Molecular Mechanism

The molecular mechanism of action of PTH-arginine hydrochloride involves its binding to the parathyroid hormone receptor type 1 (PTHR1). This binding activates the receptor and triggers a cascade of intracellular signaling events. One of the key pathways activated is the cAMP pathway, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . Additionally, PTH-arginine hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions result in the regulation of bone remodeling and calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PTH-arginine hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that PTH-arginine hydrochloride remains stable under specific storage conditions, such as at -20°C . Its degradation over time can impact its efficacy in biochemical assays and cellular studies. Long-term exposure to PTH-arginine hydrochloride has been observed to affect cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of PTH-arginine hydrochloride can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of PTH-arginine hydrochloride can enhance bone formation and improve bone density in animal models . High doses may lead to adverse effects, such as hypercalcemia and bone resorption . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

PTH-arginine hydrochloride is involved in several metabolic pathways, including the arginine metabolism pathway. It interacts with enzymes such as arginase and nitric oxide synthase, which play crucial roles in the production of nitric oxide and other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of PTH-arginine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the blood-brain barrier via endothelial cells that possess a complex network of transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and cellular compartments, influencing its localization and accumulation .

Subcellular Localization

PTH-arginine hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be localized to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct PTH-arginine hydrochloride to specific organelles, where it exerts its effects on cellular processes and signaling pathways .

特性

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)